molecular formula C2H5NO B3044132 Acetamide-2,2,2-d3 CAS No. 23724-60-9

Acetamide-2,2,2-d3

Cat. No. B3044132
CAS RN: 23724-60-9
M. Wt: 62.09 g/mol
InChI Key: DLFVBJFMPXGRIB-FIBGUPNXSA-N
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Description

Acetamide-2,2,2-d3 is used in infrared spectral studies and normal vibrations of acetamide and its deuterated analogs .


Synthesis Analysis

A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are also reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of Acetamide-2,2,2-d3 can be represented by the formula C2H2D3NO . The exact mass is 62.055944021 g/mol and the monoisotopic mass is also 62.055944021 g/mol .


Chemical Reactions Analysis

Acetamide is the main source of the basic reactions in the synthetic process and it is a genotoxic impurity . It has been used in the synthesis of complex heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of Acetamide-2,2,2-d3 is 62.09 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The complexity of the molecule is 33 .

Scientific Research Applications

Chemical Synthesis

Acetamide-2,2,2-d3 is often used in chemical synthesis due to its unique properties. It is commonly used as a reagent or building block in the synthesis of more complex molecules .

Biological Studies

In biological studies, Acetamide-2,2,2-d3 can be used in the synthesis of flavonoid acetamide derivatives. These derivatives have been shown to have improved bioavailability and ADMET toxicity properties compared to unmodified flavonoids .

Antioxidant Studies

Flavonoid acetamide derivatives synthesized using Acetamide-2,2,2-d3 have been studied for their antioxidant properties. Although the modification process results in decreased antioxidant activity, it significantly improves other properties such as bioavailability .

Drug Development

The improved bioavailability and ADMET toxicity properties of flavonoid acetamide derivatives make them potential candidates for drug development. The modification of flavonoids into these derivatives could lead to the development of new therapeutic agents .

Stable Isotope Labeling

Acetamide-2,2,2-d3, being a deuterated compound, can be used in stable isotope labeling. This technique is often used in mass spectrometry for quantification of compounds .

Environmental Science

In environmental science, Acetamide-2,2,2-d3 can be used as an internal standard in the analysis of volatile organic compounds in environmental samples .

Safety and Hazards

Acetamide is classified by IARC as a Group 2B, possible human carcinogen, based on the induction of hepatocellular carcinomas in rats following chronic exposure to high doses . It causes mild skin irritation from acute exposure .

Future Directions

Stable heavy isotopes like Acetamide-2,2,2-d3 have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that there could be future research opportunities in exploring the impact of these isotopes on drug development and efficacy.

Mechanism of Action

Target of Action

Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a deuterium-labeled variant of acetamide . Its primary target is the Aliphatic amidase expression-regulating protein found in Pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the hydrolysis of amides to carboxylic acids and ammonia.

Mode of Action

It is known that the compound interacts with its target protein, potentially influencing the regulation of amidase expression . The presence of deuterium atoms in the compound may also influence its interactions with its target, potentially altering its pharmacokinetic and metabolic profiles .

Biochemical Pathways

It is known that amidases, which are regulated by the compound’s target protein, play significant roles in various biochemical pathways, including the degradation of nitriles and toxic amides .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

Given its potential influence on amidase expression, it may impact the metabolism of certain amides within the cell .

Action Environment

The action, efficacy, and stability of Acetamide-2,2,2-d3 may be influenced by various environmental factors. For instance, the compound is soluble in DMSO and slightly soluble in methanol, but insoluble in nonpolar solvents like petroleum ether . This solubility profile could influence the compound’s distribution and action within the body. Additionally, the compound is stable at room temperature, which could impact its storage and handling .

properties

IUPAC Name

2,2,2-trideuterioacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide-2,2,2-d3

CAS RN

23724-60-9
Record name 23724-60-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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